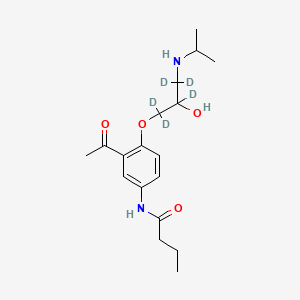
醋丁洛尔-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acebutolol-d5 is a deuterated form of acebutolol, a cardioselective beta-adrenergic antagonist. It is used primarily in scientific research to study the pharmacokinetics and metabolism of acebutolol. The deuterium atoms in Acebutolol-d5 replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
科学研究应用
Acebutolol-d5 is extensively used in scientific research, particularly in the fields of pharmacology and toxicology. It is employed to study the pharmacokinetics and metabolism of acebutolol in biological systems. The deuterium atoms in Acebutolol-d5 make it an ideal tracer for mass spectrometry analysis, allowing researchers to track the compound’s distribution and breakdown in the body. Additionally, it is used in drug development studies to understand the behavior of acebutolol and its metabolites.
作用机制
Target of Action
Acebutolol-d5 primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase the heart rate and blood pressure .
Mode of Action
Acebutolol-d5 acts as a selective β1-receptor antagonist . This means it competes with epinephrine and norepinephrine for binding to β1-receptors, thereby blocking their action . As a result, the heart rate and blood pressure are lowered . This drug then has the reverse effect of epinephrine .
Biochemical Pathways
By blocking the β1-receptors, Acebutolol-d5 inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This reduces the workload of the heart and decreases oxygen consumption by the heart .
Pharmacokinetics
The bioavailability of Acebutolol-d5 is around 40% . It undergoes hepatic metabolism and has an elimination half-life of 3-4 hours for the parent drug and 8-13 hours for the active metabolite . About 30% of the drug is excreted through the kidneys and 60% through the biliary route .
Result of Action
The primary result of Acebutolol-d5’s action is a decrease in heart rate and blood pressure . This can help manage conditions such as hypertension and ventricular premature beats . Additionally, by reducing the workload of the heart, Acebutolol-d5 can help prevent angina, a condition characterized by chest pain due to reduced blood flow to the heart .
Action Environment
The action of Acebutolol-d5 can be influenced by various environmental factors. For instance, the bioavailability of the drug can be increased in elderly subjects, presumably due to age-related reduction in first-pass metabolism and renal function . Furthermore, the drug’s efficacy can be affected by the patient’s health status, such as the presence of asthma or chronic obstructive pulmonary disease (COPD) .
生化分析
Biochemical Properties
Acebutolol-d5, like its parent compound Acebutolol, interacts with β1-adrenergic receptors . These receptors are proteins that bind epinephrine (adrenaline), a hormone and neurotransmitter whose signaling, mediated by β1-adrenergic receptors, increases the heart rate, dilates blood vessels, and raises blood pressure .
Cellular Effects
Acebutolol-d5’s effects on cells are presumed to be similar to those of Acebutolol. It acts as a selective β1-receptor antagonist, blocking the action of epinephrine and norepinephrine on β1-adrenergic receptors, thereby decreasing the heart rate and blood pressure . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acebutolol-d5 involves its action as a β1-adrenergic receptor antagonist . When epinephrine binds to β1-adrenergic receptors, it triggers a cascade of reactions that ultimately lead to increased heart rate and blood pressure . Acebutolol-d5, by blocking these receptors, prevents this cascade, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
Acebutolol, the parent compound, has a half-life of 3-4 hours
Dosage Effects in Animal Models
The effects of Acebutolol-d5 dosage in animal models have not been specifically studied. Studies on Acebutolol have shown that it can induce diabetes in experimental animals . The dose required for inducing diabetes depends on the animal species, route of administration, and nutritional status .
Metabolic Pathways
Acebutolol-d5 is likely to be involved in similar metabolic pathways as Acebutolol. Acebutolol is metabolized in the liver and has a bioavailability of 40% (range 35 to 50%) . It is excreted via the kidneys (30%) and bile (60%) .
Transport and Distribution
Given its similarity to Acebutolol, it is likely to be distributed throughout the body, reaching therapeutic concentrations in the heart, where it exerts its primary effects .
Subcellular Localization
Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in the cell membrane, where these receptors are located .
准备方法
The synthesis of Acebutolol-d5 involves the incorporation of deuterium atoms into the acebutolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield of the deuterated compound.
化学反应分析
Acebutolol-d5 undergoes similar chemical reactions as acebutolol due to its structural similarity. It can participate in oxidation, reduction, and substitution reactions. For example, it can be oxidized using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride. Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
相似化合物的比较
Acebutolol-d5 is unique due to the presence of deuterium atoms, which distinguishes it from non-deuterated acebutolol. Similar compounds include other beta-adrenergic antagonists such as propranolol, metoprolol, and atenolol. Compared to these compounds, acebutolol and its deuterated form have intrinsic sympathomimetic activity, which means they can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects related to bronchoconstriction, making acebutolol and Acebutolol-d5 more suitable for patients with respiratory conditions.
属性
IUPAC Name |
N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-FPQCMJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
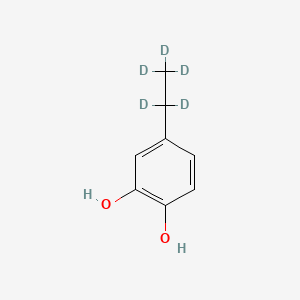



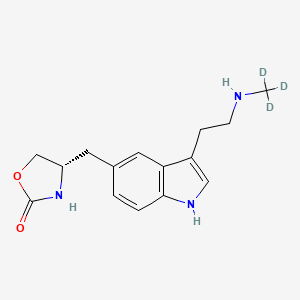
![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

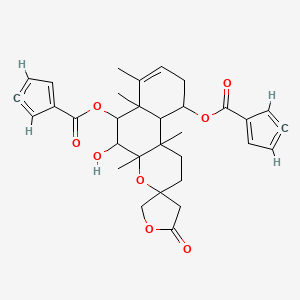
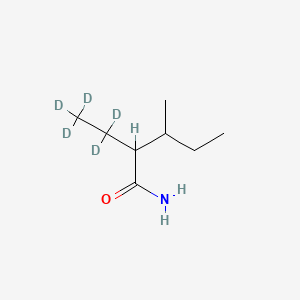
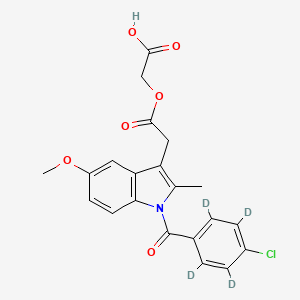
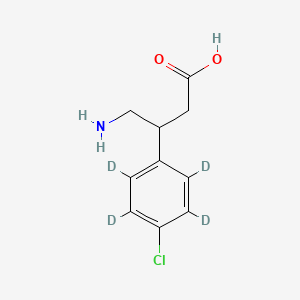
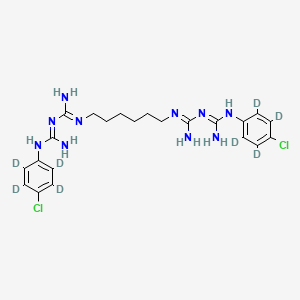
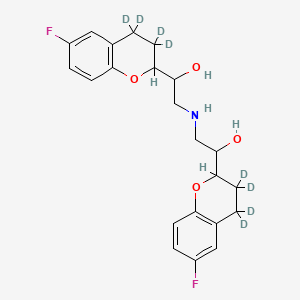
![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
